1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

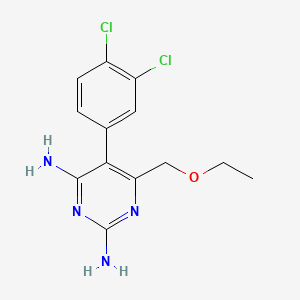

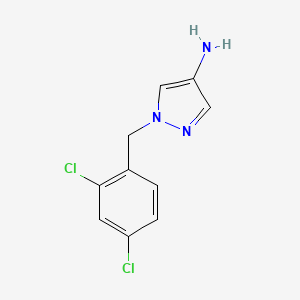

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine, also known as DCBPA, is a synthetic compound that has been studied for its potential applications in various scientific research disciplines. DCBPA is an organic compound with a molecular formula of C8H8Cl2N2, and is composed of a pyrazol ring with a 2,4-dichlorobenzyl substituent. It is a colorless solid with a melting point of 105-106°C. DCBPA has been studied for its potential applications in biochemistry, pharmacology, and biotechnology.

Applications De Recherche Scientifique

Synthesis and Characterization

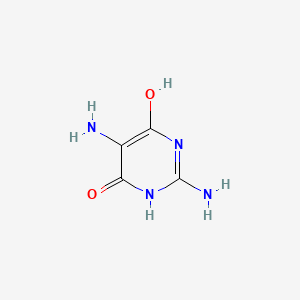

Synthesis of Pyrazolo[1,5-a] Pyrimidines : This compound, synthesized from 2,4-dichlorobenzyl Cyanide, has shown promising biological activities in medicine. The process involves acetylation and condensation, leading to new pyrazolo[1,5-a] pyrimidine derivatives characterized by IR and 1HNMR (Xu Li-feng, 2011).

Rh(III)-Catalyzed Intermolecular C-H Amination : This process features the amination of 1-aryl-1H-pyrazol-5(4H)-ones, including derivatives of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine, under mild conditions. It provides a new approach to modify existing drugs (Kui Wu et al., 2014).

Solvent-Free Synthesis of Heterocyclic Ketene Aminal Derivatives : This method involves a one-pot synthesis, indicating the compound's potential in developing diverse libraries for drug discovery (Fuchao Yu et al., 2013).

Crystal Study and Bioactivities : A study involving hydroxymethyl pyrazole derivatives, related to 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine, revealed insights into their crystallographic analysis and theoretical physical and chemical properties, contributing to understanding their biological activities (A. Titi et al., 2020).

Facile Synthesis of Pyrazoloquinolines : This research involved the synthesis of nitrogen heterocycles, including derivatives of the compound, highlighting its role in developing fluorescent compounds for organic light-emitting diodes (P. Szlachcic et al., 2017).

Kilogram-Scale Synthesis for Antibacterial Candidates : Demonstrating the compound's scalability, this study developed a cost-effective route for large-scale preparation of a novel antibacterial candidate (Tao Yang et al., 2014).

Palladium-Catalyzed Asymmetric Allylic Amination : This study utilized chiral ferrocenyl pyrazole ligands, related to the compound , for catalysis, indicating its potential in asymmetric synthesis (A. Togni et al., 1996).

"On-water" Synthesis of Pyrazole Derivatives : This research presents an environmentally friendly protocol for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines, demonstrating the compound's versatility in green chemistry (Fatemeh Noruzian et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is related to dichlorobenzyl alcohol, which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a related compound, is known to kill bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

Related compounds have been found to be involved in the regulation of spermatogenesis .

Pharmacokinetics

Dichlorobenzyl alcohol, a related compound, is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .

Result of Action

Dichlorobenzyl alcohol, a related compound, has been found to deactivate respiratory syncytial virus and sars-cov .

Action Environment

It’s worth noting that the effectiveness of related compounds can be influenced by factors such as the presence of other active ingredients .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFQAGBYQFFGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine | |

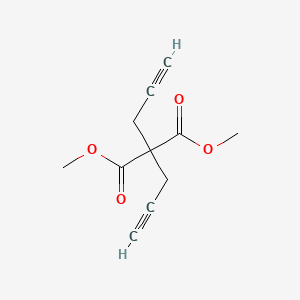

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)

![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)

![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)